3-(4-fluorophenyl)-N-(pyridin-4-ylmethyl)-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
3-(4-fluorophenyl)-N-(pyridin-4-ylmethyl)-1,2,4-oxadiazole-5-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. The compound consists of a fluorophenyl group, a pyridinylmethyl group, and an oxadiazole ring, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-N-(pyridin-4-ylmethyl)-1,2,4-oxadiazole-5-carboxamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under dehydrating conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions, where a fluorine atom is substituted onto an aromatic ring.
Attachment of the Pyridinylmethyl Group: The pyridinylmethyl group can be attached through alkylation reactions, where a pyridine derivative is reacted with an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-N-(pyridin-4-ylmethyl)-1,2,4-oxadiazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the oxadiazole ring or other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and pyridinylmethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while reduction could produce reduced oxadiazole derivatives.
Scientific Research Applications
3-(4-fluorophenyl)-N-(pyridin-4-ylmethyl)-1,2,4-oxadiazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-N-(pyridin-4-ylmethyl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)-1,2,4-oxadiazole-5-carboxamide
- 3-(4-bromophenyl)-N-(pyridin-4-ylmethyl)-1,2,4-oxadiazole-5-carboxamide
- 3-(4-methylphenyl)-N-(pyridin-4-ylmethyl)-1,2,4-oxadiazole-5-carboxamide
Uniqueness
3-(4-fluorophenyl)-N-(pyridin-4-ylmethyl)-1,2,4-oxadiazole-5-carboxamide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-(4-fluorophenyl)-N-(pyridin-4-ylmethyl)-1,2,4-oxadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN4O2/c16-12-3-1-11(2-4-12)13-19-15(22-20-13)14(21)18-9-10-5-7-17-8-6-10/h1-8H,9H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCGVQWCMHGCZQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)C(=O)NCC3=CC=NC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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